molecular formula C9H13NO2S B13629061 Methyl 3-amino-3-(3-methyl-thiophene-2-yl)propionate

Methyl 3-amino-3-(3-methyl-thiophene-2-yl)propionate

Cat. No.: B13629061
M. Wt: 199.27 g/mol
InChI Key: MWUPULFXWPZBGU-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(3-methylthiophen-2-yl)propanoate is an organic compound with the molecular formula C9H13NO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an amino group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-3-(3-methylthiophen-2-yl)propanoate typically involves the reaction of 3-methylthiophene with appropriate reagents to introduce the amino and ester functional groups. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(3-methylthiophen-2-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-3-(3-methylthiophen-2-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-amino-3-(3-methylthiophen-2-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-2-thiophenecarboxylate
  • Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate

Uniqueness

Methyl 3-amino-3-(3-methylthiophen-2-yl)propanoate is unique due to the presence of the 3-methylthiophene moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

methyl 3-amino-3-(3-methylthiophen-2-yl)propanoate

InChI

InChI=1S/C9H13NO2S/c1-6-3-4-13-9(6)7(10)5-8(11)12-2/h3-4,7H,5,10H2,1-2H3

InChI Key

MWUPULFXWPZBGU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(CC(=O)OC)N

Origin of Product

United States

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